molecular formula C8H5N3O B3367325 1H-Isoxazolo[5,4-g]indazole CAS No. 173894-82-1

1H-Isoxazolo[5,4-g]indazole

Cat. No.: B3367325
CAS No.: 173894-82-1
M. Wt: 159.14 g/mol
InChI Key: VDFRGJITWGKSMD-UHFFFAOYSA-N
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Description

1H-Isoxazolo[5,4-g]indazole is a heterocyclic compound that features a fused ring system combining an isoxazole and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoxazolo[5,4-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, which leads to the formation of the isoxazole ring followed by the formation of the indazole ring through a series of cyclization steps . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate these cyclizations .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoxazolo[5,4-g]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted isoxazoloindazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Isoxazolo[5,4-g]indazole involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

7H-pyrazolo[3,4-e][1,2]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c1-2-7-6(4-10-12-7)8-5(1)3-9-11-8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFRGJITWGKSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN=C2C3=CNOC3=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724725
Record name 7H-[1,2]Oxazolo[5,4-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173894-82-1
Record name 7H-[1,2]Oxazolo[5,4-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoxazolo[5,4-g]indazole
Reactant of Route 2
1H-Isoxazolo[5,4-g]indazole
Reactant of Route 3
1H-Isoxazolo[5,4-g]indazole
Reactant of Route 4
1H-Isoxazolo[5,4-g]indazole
Reactant of Route 5
1H-Isoxazolo[5,4-g]indazole
Reactant of Route 6
1H-Isoxazolo[5,4-g]indazole

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